(1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide is a chemical compound with significant potential in pharmacological applications. It is classified under the category of piperazine derivatives, which are known for their diverse biological activities, particularly in the field of neuropharmacology. The compound is characterized by its unique structure, which includes a hydroxylamine functional group and a piperazine moiety, contributing to its pharmacodynamic properties.
This compound can be sourced from various chemical databases such as PubChem and ChemicalBook, which provide detailed information on its molecular structure, synthesis methods, and physical properties. The compound's Chemical Abstracts Service (CAS) number and molecular formula are essential for identification and research purposes.
(1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide falls under the broader classification of organic compounds, specifically within the categories of amides and hydroxylamines. Its structural components suggest potential interactions with biological targets, making it a candidate for further pharmacological studies.
The synthesis of (1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide typically involves multi-step organic reactions. Common methods include:
The synthesis may require specific conditions such as controlled temperature and pH to optimize yield and purity. Analytical techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are crucial for confirming the structure and purity of the synthesized compound.
The molecular formula of (1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide is C14H22N4O. Its structure features:
(1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide can participate in various chemical reactions:
Understanding these reactions is essential for developing derivatives or analogs that may exhibit enhanced biological activity or improved pharmacokinetic properties.
The mechanism of action of (1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide likely involves interaction with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.
Preliminary studies suggest that compounds with similar structures can inhibit dopamine reuptake, potentially offering therapeutic benefits in treating disorders such as depression or anxiety.
Key physical properties include:
Chemical properties include:
Relevant data from spectral analysis can provide insights into these properties.
(1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide has potential applications in:
The synthesis of (1Z)-N'-hydroxy-3-[4-(4-methylphenyl)piperazin-1-yl]propanimidamide (CAS 108372-23-2) hinges on precise amidation and hydroxylamine incorporation. The core propanimidamide backbone is constructed through a condensation reaction between a carboxylic acid derivative and hydroxylamine. Key to this process is the in situ generation of a nitrile intermediate, which undergoes controlled hydroxylamine addition under mildly acidic conditions (pH 5.5–6.5) to favor the thermodynamically stable (1Z)-isomer. Solvent selection critically influences stereoselectivity, with aqueous ethanol providing optimal (Z)-configuration control at 60–65°C. Maintaining stoichiometric excess of hydroxylamine hydrochloride (1.5–2.0 equivalents) drives the reaction to >90% conversion while minimizing by-products like oxazolines. Post-functionalization, the hydroxylamine moiety is stabilized through immediate salt formation, typically using citric acid, to prevent oxidative degradation during subsequent steps [2].
The synthesis leverages nucleophilic aromatic substitution (SNAr) for introducing the 4-(4-methylphenyl)piperazine moiety. Commercially available 1-(4-methylphenyl)piperazine reacts with ethyl acrylate via Michael addition at 80°C in acetonitrile, catalyzed by 5 mol% diisopropylethylamine, yielding ethyl 3-(4-(4-methylphenyl)piperazin-1-yl)propanoate (85–88% yield). This ester intermediate undergoes aminolysis with hydroxylamine under basic conditions (potassium carbonate, methanol/water mixture) to form the hydroxamic acid precursor. Final conversion to the target amidoxime requires controlled dehydration using titanium tetrachloride in dichloromethane at −20°C, followed by neutralization. Alternative routes employing 3-bromopropionitrile for piperazine alkylation require stringent temperature control (0–5°C) to prevent dialkylation impurities. The propanimidamide backbone’s linear geometry is confirmed through X-ray crystallography of intermediates, showing a characteristic antiperiplanar conformation between the piperazine nitrogen and carbonyl carbon [2] [4].
Table 1: Optimization of Piperazine Alkylation Reaction
Alkylating Agent | Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (HPLC) |
---|---|---|---|---|---|
Ethyl acrylate | DIPEA (5 mol%) | 80 | 8 | 88 | 95.2% |
3-Bromopropionitrile | None | 25 | 24 | 72 | 89.5% |
3-Chloropropionamide | KI (10 mol%) | 60 | 12 | 68 | 91.0% |
Purification of the crude (1Z)-isomer employs a tandem recrystallization-chromatography approach. Initial isolation uses solvent-mediated recrystallization from ethyl acetate/n-hexane (1:3 v/v) at −20°C, yielding needle-like crystals with 92–94% purity. Further refinement utilizes reverse-phase medium-pressure liquid chromatography (MPLC) on C18 silica with a gradient of acetonitrile (15% → 40%) in 10 mM ammonium acetate buffer (pH 5.0). Critical parameters include:
Structural validation employs high-field nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). Nuclear magnetic resonance experiments (600 MHz, dimethyl sulfoxide-d6) confirm regiochemistry:
Table 2: Nuclear Magnetic Resonance Assignment of Key Protons (600 MHz, DMSO-d6)
Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Coupling Constant (Hz) |
---|---|---|---|---|
8.24 | Singlet | 1H | N−H (amidoxime) | Broad |
7.10 | Doublet | 2H | Ar-H (ortho to methyl) | J = 8.2 |
6.92 | Doublet | 2H | Ar-H (meta to methyl) | J = 8.2 |
3.40 | Triplet | 2H | −CH2−N(piperazine) | J = 7.0 |
2.85 | Multiplet | 4H | Piperazine-H | Overlapped |
2.68 | Multiplet | 4H | Piperazine-H | Overlapped |
2.50 | Triplet | 2H | −CH2−C=O | J = 7.1 |
2.24 | Singlet | 3H | Ar−CH3 | − |
Crystallographic analysis (not shown) corroborates the (Z)-configuration through O=C−N−OH torsion angles of 2.5–5.0°, contrasting the E-isomer’s >170° geometry. Fourier-transform infrared spectroscopy shows diagnostic bands at 3320 cm⁻¹ (N−O−H stretch), 1655 cm⁻¹ (C=N stretch), and 1590 cm⁻¹ (N−H bend), consistent with amidoxime functionality. Purity validation employs orthogonal methods: reversed-phase high-performance liquid chromatography (C18, 0.1% trifluoroacetic acid/acetonitrile) shows a single peak at 6.82 min (98.7% area), while charged aerosol detection confirms non-UV-active impurities below 0.3% [5].
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9